Product packaging for 2-deoxy-D-[UL-13C5]ribose(Cat. No.:CAS No. 266998-43-0)

2-deoxy-D-[UL-13C5]ribose

カタログ番号: B583565
CAS番号: 266998-43-0
分子量: 139.093
InChIキー: ZVQAVWAHRUNNPG-PWIBPOKESA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-deoxy-D-[UL-13C5]ribose is a stable isotope-labeled analog of 2-deoxy-D-ribose, a natural deoxy sugar that serves as a fundamental building block of DNA and a key mediator in cellular energy metabolism. This labeled compound is an essential tracer for investigating novel biochemical pathways, enabling precise tracking of the sugar's uptake, distribution, and metabolic fate in complex biological systems. In research settings, 2-deoxy-D-ribose has demonstrated significant pro-angiogenic properties, stimulating the formation of new blood vessels in bioassays and wound healing models by upregulating potent growth factors like Vascular Endothelial Growth Factor (VEGF) . Its mechanism is linked to activating specific signaling pathways, including NADPH Oxidase 2 (NOX2) and Nuclear Factor Kappa B, which lead to the upregulation of VEGFR2 . Concurrently, studies also highlight its capacity to induce cellular damage in specific cell lines, such as pancreatic beta-cells, by increasing oxidative stress and promoting the formation of advanced glycation endproducts (AGEs) . This dual role makes the 13C5-labeled version a critical tool for dissecting the compound's context-dependent mechanisms. Researchers utilize this compound to explore these contrasting pathways—promoting angiogenesis and wound healing while also investigating its pro-apoptotic effects through glutathione depletion and cytoskeletal disruption —across diverse fields including cardiovascular research, diabetes studies, and cancer biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O4 B583565 2-deoxy-D-[UL-13C5]ribose CAS No. 266998-43-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(4S,5R)-(2,3,4,5,6-13C5)oxane-2,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m0/s1/i1+1,2+1,3+1,4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQAVWAHRUNNPG-PWIBPOKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(COC1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13C@@H]([13C@@H]([13CH2]O[13CH]1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Isotopic Enrichment Methodologies for 2 Deoxy D Ul 13c5 Ribose

Chemical Synthesis Pathways for ¹³C-Labeled Pentoses

Chemical synthesis offers precise control over the introduction of isotopic labels into the molecular structure of pentoses. Various established organic reactions are adapted to incorporate ¹³C atoms, sourced from labeled precursors, into the target molecule.

Wittig Reaction-Based Approaches for Carbon-13 Introduction

The Wittig reaction is a powerful method for forming carbon-carbon double bonds by reacting a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. wikipedia.orgbyjus.comlibretexts.org This reaction is instrumental in synthesizing ¹³C-labeled pentoses by introducing a ¹³C-labeled carbon at a specific position.

A common strategy involves the reaction of a 4-aldehydo-D-erythrose derivative with a ¹³C-labeled methylenetriphenylphosphorane (B3051586) (Ph₃P=¹³CH₂). This introduces the ¹³C label at the 5-position of the pentose (B10789219) precursor. acs.orgnih.gov Subsequent chemical transformations can then be used to form the complete ribose or deoxyribose ring structure. For instance, a D-[5-¹³C]ribose derivative can be synthesized via the Wittig reaction of 4-aldehydo-D-erythrose dialkyl acetals with Ph₃P¹³CH₃I−BuLi. acs.orgnih.gov This labeled ribose derivative can then be converted into the corresponding 2'-deoxynucleosides. acs.orgnih.gov

Key Features of Wittig Reaction-Based Synthesis:

Feature Description
Starting Materials 4-aldehydo-D-erythrose dialkyl acetals, ¹³C-labeled methyltriphenylphosphonium (B96628) iodide
Key Reagent Butyllithium (BuLi) to form the ylide
Reaction Type Nucleophilic addition of the ylide to the aldehyde
Intermediate D-[5-¹³C]ribose derivative

| Final Product | [5'-¹³C]ribonucleosides and 2'-deoxy[5'-¹³C]ribonucleosides |

Diastereoselective Dihydroxylation in Deoxyribose Synthesis

Diastereoselective dihydroxylation is a crucial step in creating the correct stereochemistry of the sugar molecule. This reaction involves the addition of two hydroxyl groups across a double bond, with the stereochemical outcome controlled by the choice of reagents and existing stereocenters in the molecule.

In the synthesis of labeled pentoses, after the carbon skeleton has been assembled (for example, using a Wittig reaction), a dihydroxylation step is often necessary. The use of osmium tetroxide (OsO₄) in combination with chiral ligands is a common method to achieve high diastereoselectivity. nih.gov For instance, the synthesis of a 2,3-di-O-benzyl-D-[5-¹³C]ribose dialkyl acetal (B89532) utilizes a highly diastereoselective osmium dihydroxylation step. acs.orgnih.gov This ensures the correct stereoconfiguration of the hydroxyl groups at the C2 and C3 positions of the ribose ring, which is essential for its biological function. The stereoselectivity can be influenced by various factors, including the substrate's existing stereochemistry and the specific catalytic system used. nih.govrsc.org

Stereoselective Conversion of Ribose Derivatives to Deoxyribose

The conversion of a ribose derivative to its 2'-deoxy counterpart is a fundamental transformation in the synthesis of building blocks for DNA. A widely used method for this deoxygenation is the Barton-McCombie reaction. nih.gov

This radical-based deoxygenation process typically involves the following steps:

Formation of a thiocarbonyl derivative: The 2'-hydroxyl group of a protected ribose derivative is converted into a thiocarbonyl derivative, such as a xanthate or a thiocarbonylimidazole.

Radical initiation: A radical initiator, like azobisisobutyronitrile (AIBN), is used to generate radicals.

Hydrogen atom transfer: A hydrogen atom donor, typically tributyltin hydride (Bu₃SnH) or a less toxic alternative, transfers a hydrogen atom to the radical intermediate, effectively removing the thiocarbonyl group and leaving a hydrogen atom in place of the original hydroxyl group.

This method is highly effective for the stereospecific removal of the 2'-hydroxyl group without affecting other chiral centers in the molecule. nih.gov An alternative approach involves the direct nucleosidation using Hoffer's α-chlorosugar, which can directly yield the 2'-deoxynucleoside, though sometimes with lower β-anomer selectivity. nih.gov

Enzymatic and Biocatalytic Routes for 2-Deoxy-D-Ribose Production

Enzymatic and biocatalytic methods provide highly specific and efficient alternatives to chemical synthesis for producing 2-deoxy-D-ribose and its isotopically labeled forms. These methods leverage the inherent catalytic power and selectivity of enzymes.

Ribonucleotide Reductase-Mediated Deoxygenation of Ribose Precursors

Ribonucleotide reductases (RNRs) are enzymes that play a central role in DNA synthesis in all living organisms. wikipedia.orgfrontiersin.org They catalyze the reduction of ribonucleoside diphosphates (NDPs) or triphosphates (NTPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs) or triphosphates (dNTPs). wikipedia.orgfrontiersin.org This reaction involves the removal of the 2'-hydroxyl group from the ribose moiety. wikipedia.orgfrontiersin.org

For the production of 2-deoxy-D-[UL-¹³C5]ribose, uniformly labeled ribonucleotides can be used as substrates for RNR. The enzyme then specifically removes the 2'-hydroxyl group, yielding the corresponding ¹³C-labeled deoxyribonucleotide. Subsequent enzymatic or chemical hydrolysis can then release the free 2-deoxy-D-[UL-¹³C5]ribose. The RNR-catalyzed reaction is highly regulated and proceeds through a complex radical-based mechanism. wikipedia.orgebi.ac.uk

Classes of Ribonucleotide Reductases:

Class Metallocofactor Organisms
Class I Diiron-tyrosyl radical Eukaryotes, bacteria, viruses
Class II Coenzyme B12 (adenosylcobalamin) Bacteria, archaea, algae

| Class III | FeS cluster and S-adenosylmethionine | Anaerobic bacteria |

Aldolase-Catalyzed Synthesis of 2-Deoxyribose 5-Phosphate

2-Deoxyribose-5-phosphate aldolase (B8822740) (DERA) is a unique aldolase in that it catalyzes the reversible aldol (B89426) condensation of two aldehydes: acetaldehyde (B116499) and D-glyceraldehyde 3-phosphate. nih.govresearchgate.net This reaction forms 2-deoxyribose-5-phosphate (DRP). nih.govresearchgate.net

To synthesize 2-deoxy-D-[UL-¹³C5]ribose, one can utilize ¹³C-labeled precursors. A common approach starts with uniformly labeled glucose ([UL-¹³C6]glucose). The glucose is first isomerized to fructose (B13574), which is then cleaved to produce ¹³C-labeled glyceraldehyde and dihydroxyacetone intermediates. The labeled glyceraldehyde can then be used in a DERA-catalyzed reaction with acetaldehyde to form 2-deoxy-D-[UL-¹³C5]ribose-5-phosphate. Finally, the phosphate (B84403) group is removed by a phosphatase to yield the desired 2-deoxy-D-[UL-¹³C5]ribose. DERA exhibits tolerance to a range of nucleophile substrates, making it a versatile tool in biocatalysis. rsc.org

Table of Compounds

Compound Name
2-deoxy-D-[UL-¹³C5]ribose
2-deoxy-D-ribose
2-deoxy-D-ribose-5-phosphate
2-deoxy-L-ribose
2-deoxy-xylose
3,4-di-O-acetyl-D-ribal
4-aldehydo-D-erythrose
Acetaldehyde
Azobisisobutyronitrile
Butyllithium
D-glyceraldehyde 3-phosphate
Fructose
Glucose
Glyceraldehyde
Methylenetriphenylphosphorane
Osmium tetroxide
Ribose
Tributyltin hydride

Microbial Bioconversion Strategies for Labeled Sugars

Microbial bioconversion is a powerful strategy for producing isotopically labeled compounds. This approach harnesses the metabolic machinery of microorganisms to convert simple, inexpensive labeled precursors into complex, high-value molecules like labeled sugars. Genetically engineered strains of bacteria, such as Escherichia coli and Corynebacterium glutamicum, or methylotrophic yeasts like Pichia pastoris, are frequently employed for this purpose. nih.govfrontiersin.orgaalto.fi

The process typically begins by culturing the microorganism in a minimal salts medium where the sole carbon source is an isotopically labeled precursor, such as [U-¹³C₆]glucose, [¹³C]glycerol, or [¹³C]methanol. frontiersin.orgsigmaaldrich.comoup.com The organism's central carbon metabolism, including pathways like glycolysis and the pentose phosphate pathway (PPP), then processes this labeled feed, distributing the ¹³C atoms throughout its metabolic network. researchgate.netfrontiersin.org This results in the biosynthesis of a wide array of labeled compounds, including the nucleotide and deoxynucleotide precursors required for DNA and RNA synthesis.

For the specific production of 2-deoxy-D-ribose, microorganisms that possess robust pathways for deoxyribonucleoside catabolism are of particular interest. For instance, the pathway in Salmonella enterica involves key enzymes such as deoxyribokinase (encoded by the deoK gene) and deoxyriboaldolase (deoC). nih.gov Deoxyribokinase catalyzes the phosphorylation of 2-deoxy-D-ribose to 2-deoxy-D-ribose-5-phosphate, which is subsequently cleaved by deoxyriboaldolase into glyceraldehyde-3-phosphate and acetaldehyde. nih.gov By leveraging or engineering these enzymatic steps in a host organism fed with a uniform ¹³C source, it is possible to direct metabolic flux towards the production of 2-deoxy-D-[UL-¹³C₅]ribose or its phosphorylated form.

One notable example involves growing the bacterium Methylophilus methylotrophus on a medium containing [¹³C]methanol. This methylotroph efficiently incorporates the labeled carbon into its biomass, including total nucleic acids. These can then be harvested and hydrolyzed to yield labeled nucleoside monophosphates (NMPs) and deoxyribonucleoside monophosphates (dNMPs), providing the building blocks for more complex labeled molecules. oup.com

Strategies for Uniform Carbon-13 Labeling (UL-¹³C₅)

Achieving uniform carbon-13 labeling, where every carbon atom in the target molecule is a ¹³C isotope, requires precise control over the synthetic or biosynthetic pathway. The starting material must be a uniformly labeled precursor, with [U-¹³C₆]glucose being the most common choice for producing labeled sugars. sigmaaldrich.com From this precursor, both chemical and enzymatic routes can be employed to synthesize 2-deoxy-D-[UL-¹³C₅]ribose.

Chemical Synthesis: A foundational chemical approach begins with uniformly labeled glucose ([U-¹³C₆]glucose). The process involves several key transformations:

Isomerization: The [U-¹³C₆]glucose is first isomerized to [U-¹³C₆]fructose.

Cleavage: The fructose is subsequently cleaved into smaller, labeled intermediates, specifically glyceraldehyde and dihydroxyacetone.

Aldol Condensation: These three-carbon fragments undergo a base-catalyzed aldol condensation to form the five-carbon backbone of 2-deoxy-D-[UL-¹³C₅]ribose.

Enzymatic and Chemo-enzymatic Approaches: Enzymatic methods offer high specificity and can lead to near-quantitative yields under mild reaction conditions. A prominent strategy is the phosphorolysis of a uniformly labeled nucleoside.

Substrate: The process uses a uniformly labeled nucleoside, such as 7-methyl-2'-deoxyguanosine ([UL-¹³C₅]).

Phosphorolysis: The enzyme purine (B94841) nucleoside phosphorylase (PNP) catalyzes the cleavage of the glycosidic bond in the presence of phosphate, yielding 2-deoxy-α-D-ribose 1-phosphate-[UL-¹³C₅]. researchgate.net

Dephosphorylation: A second enzyme, alkaline phosphatase, is then used to remove the phosphate group, releasing the final product, 2-deoxy-D-[UL-¹³C₅]ribose.

This method has been reported to achieve near-quantitative conversion with an isolated yield as high as 94% after purification.

The following table provides a comparative overview of these primary labeling strategies.

FeatureChemical SynthesisEnzymatic Phosphorolysis
Starting Material [U-¹³C₆]GlucoseUniformly labeled 2'-deoxynucleoside (e.g., [UL-¹³C₅]guanosine derivative)
Key Intermediates [U-¹³C₆]Fructose, Labeled Glyceraldehyde & Dihydroxyacetone2-deoxy-α-D-ribose 1-phosphate-[UL-¹³C₅]
Primary Reagents Isomerization catalysts, Aldol condensation basePurine Nucleoside Phosphorylase (PNP), Alkaline Phosphatase
Reported Yield Moderate (40-50% overall) High (up to 94% isolated)
Selectivity May require protection/deprotection stepsHigh enzymatic specificity

Purification and Quality Control of Labeled 2-Deoxy-D-[UL-¹³C₅]ribose for Research Purity

The production of 2-deoxy-D-[UL-¹³C₅]ribose for research applications demands exceptionally high purity and comprehensive characterization. After synthesis, the crude product undergoes rigorous purification, followed by a suite of analytical tests to confirm its identity, chemical purity, and isotopic enrichment.

Purification Methods: A multi-step purification protocol is typically required to remove unreacted starting materials, catalysts, enzymes, and side products.

Column Chromatography: This is a standard initial step for separating the target compound from major impurities. nih.gov

Anion-Exchange High-Performance Liquid Chromatography (HPLC): For charged intermediates like ribose phosphates or for achieving very high purity of the final product, anion-exchange HPLC is employed. oup.com

Desalting: Following HPLC, buffer salts are removed using techniques like solid-phase extraction with cartridges (e.g., Sepak cartridges) or lyophilization. oup.com

Quality Control Analysis: To ensure the final product meets research-grade specifications, several analytical techniques are used to validate its key properties. Isotopic incorporation efficiencies are expected to be greater than 98%.

Purity Assessment: The chemical purity of the final compound is typically determined by High-Performance Liquid Chromatography (HPLC), often coupled with a refractive index (RI) detector.

Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the compound's structural integrity. Both ¹H NMR and ¹³C NMR spectra are analyzed to ensure the correct chemical structure and verify the uniform distribution of the ¹³C label across all five carbon positions. researchgate.net

Molecular Weight and Isotopic Enrichment: Mass Spectrometry (MS), frequently coupled with Gas Chromatography (GC-MS), is used to confirm the correct molecular weight, which is elevated due to the five ¹³C atoms. This technique also serves as the definitive method for quantifying the level of isotopic enrichment, confirming that it meets the >98% standard for uniform labeling.

The table below summarizes the key quality control methodologies.

Analytical TechniqueParameter MeasuredPurpose
HPLC with RI Detection Chemical PurityQuantifies the percentage of the desired compound, ensuring it is free from chemical impurities.
¹H and ¹³C NMR Chemical Structure & ¹³C DistributionVerifies the correct molecular structure and confirms that the ¹³C label is present at all five carbon positions.
GC-MS Molecular Weight & Isotopic EnrichmentConfirms the correct mass corresponding to the [UL-¹³C₅] isotopologue and quantifies the percentage of ¹³C enrichment.

Metabolic Tracing Applications and Flux Analysis Using 2 Deoxy D Ul 13c5 Ribose

Elucidation of Deoxyribonucleotide Biosynthesis Pathways

The synthesis of deoxyribonucleotides, the building blocks of DNA, is a tightly regulated process essential for cellular replication and maintaining genetic integrity. 2-Deoxy-D-[UL-13C5]ribose serves as a key tracer for investigating the two primary pathways responsible for their production: the de novo synthesis pathway and the salvage pathway.

Tracing De Novo Synthesis Pathways of DNA Precursors

The de novo pathway synthesizes nucleotides from simpler precursor molecules. acs.org In most organisms, deoxyribonucleotides (dNTPs) are produced through the reduction of their corresponding ribonucleotides (rNTPs) by the enzyme ribonucleotide reductase (RNR). ru.nl

When cells are supplied with this compound, it can be phosphorylated by a deoxyribokinase to form this compound-phosphate. researchgate.net This labeled monophosphate can then be converted into labeled deoxyribonucleoside triphosphates. The incorporation of these labeled dNTPs into newly synthesized DNA allows researchers to trace the activity of the de novo pathway. By using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, the ¹³C label can be detected in the deoxyribose backbone of the DNA, providing a quantitative measure of DNA synthesis. nih.gov This approach is invaluable for studying DNA replication dynamics in various cell types, including cancer cells which often exhibit altered metabolic pathways. mdpi.com

Investigation of Salvage Pathways for Deoxyribonucleotides

In addition to de novo synthesis, cells can recycle pre-existing nucleosides and bases from the degradation of nucleic acids through salvage pathways. acs.org These pathways are crucial for metabolic efficiency and provide an alternative source of nucleotides. The enzyme deoxyribokinase (deoK) plays a key role in this process by phosphorylating salvaged deoxyribonucleosides. researchgate.net

By introducing this compound into a cellular system, its uptake and subsequent phosphorylation can be tracked to directly measure the flux through this initial step of the deoxyribose salvage pathway. researchgate.netbiorxiv.org If the labeled deoxyribose is taken up and phosphorylated, it demonstrates an active salvage mechanism. This is particularly relevant as some organisms can utilize 2-deoxy-D-ribose as a sole carbon source, indicating a robust salvage and catabolic capability. researchgate.net Furthermore, studies on related salvage pathways, such as the catabolism of uridine, show that the ribose moiety can be salvaged to fuel central metabolic pathways, underscoring the importance of these recycling routes in nutrient-limited conditions. researchgate.netbiorxiv.org

The table below summarizes key enzymes involved in the initial stages of deoxyribonucleoside metabolism, which are central to the salvage pathway.

EnzymeGene SymbolFunctionRelevance to Tracing
DeoxyribokinasedeoKPhosphorylates 2-deoxyribose to 2-deoxyribose-phosphate. researchgate.netThe primary enzyme that introduces 2-deoxy-D-[UL-¹³C₅]ribose into the metabolic network for salvage. researchgate.net
Thymidine (B127349) PhosphorylasedeoACleaves thymidine into thymine (B56734) and 2-deoxyribose-1-phosphate. researchgate.netCan generate deoxyribose-1-phosphate that enters the salvage or catabolic pathways.
PhosphopentomutasedeoBInterconverts 2-deoxyribose-1-phosphate and 2-deoxyribose-5-phosphate. researchgate.netDirects the labeled carbon skeleton towards nucleotide synthesis or breakdown.
Purine (B94841) Nucleoside PhosphorylasedeoDCleaves purine deoxyribonucleosides into a base and 2-deoxyribose-1-phosphate. researchgate.netReleases the deoxyribose moiety from purines for entry into salvage and catabolism.

This table presents enzymes involved in deoxyribonucleoside salvage and catabolism as identified in organisms like S. enterica and E. coli. researchgate.net

Carbon Flow into Purine and Pyrimidine (B1678525) Rings of DNA

A crucial aspect of metabolic tracing is understanding where the labeled atoms are ultimately located. The building blocks of DNA, nucleotides, consist of a deoxyribose sugar, a phosphate (B84403) group, and a nitrogenous base (a purine or a pyrimidine). lumenlearning.com The biosynthesis pathways for these bases are distinct from the synthesis of the sugar moiety.

De novo synthesis of purine and pyrimidine rings utilizes atoms from various sources, including amino acids (aspartate, glycine, glutamine), bicarbonate, and one-carbon units from the folate cycle. acs.org The sugar component, in its activated form phosphoribosyl pyrophosphate (PRPP), is attached after the pyrimidine ring is synthesized or during the sequential assembly of the purine ring. acs.org Therefore, the carbon atoms from this compound are incorporated into the deoxyribose backbone of the DNA but are not transferred to the purine or pyrimidine rings themselves. acs.orgunits.it Tracing studies using this labeled sugar will exclusively reveal the fate of the sugar moiety, not the synthesis of the nitrogenous bases.

Quantification of Metabolic Fluxes in Central Carbon Metabolism

Beyond its role in tracking DNA synthesis, this compound can also be used to probe the activity of central carbon metabolism. When not used for DNA synthesis, the labeled sugar can be catabolized, and its ¹³C atoms can be traced through glycolysis, the pentose (B10789219) phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

Interconnections with Glycolysis and the Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) runs in parallel to glycolysis and is a hub for producing nucleotide precursors (ribose-5-phosphate) and the reducing agent NADPH. mdpi.comnih.gov The catabolism of 2-deoxy-D-ribose connects directly to these core pathways. The enzyme deoxyriboaldolase (deoC) cleaves 2-deoxyribose-5-phosphate into glyceraldehyde-3-phosphate (G3P) and acetaldehyde (B116499). researchgate.netnih.gov

G3P is a key intermediate in the lower part of glycolysis. mdc-berlin.de Therefore, when cells metabolize this compound, the labeled carbon atoms enter glycolysis at the G3P stage. This allows for the direct measurement of flux through the lower glycolytic pathway and its subsequent branches. northwestern.edu Furthermore, the non-oxidative branch of the PPP involves the interconversion of various sugar phosphates, including G3P and fructose-6-phosphate, which are also glycolytic intermediates. nih.govgenome.jp The introduction of labeled G3P from deoxyribose catabolism can thus be used to study the reversibility and dynamics of these non-oxidative PPP reactions. biorxiv.org

The table below illustrates the relative incorporation of ¹³C from labeled glucose into various metabolic intermediates in different cell lines, highlighting the active flux through these interconnected pathways. While the tracer is different, it demonstrates how labeled carbons are distributed, a principle that applies to tracers like this compound that enter these pathways.

MetaboliteT98G (Relative Quantity)HEK293 (Relative Quantity)HeLa (Relative Quantity)HCT-116 (Relative Quantity)
Glucose-6-Phosphate (G6P)1.001.010.361.48
Fructose-6-Phosphate (F6P)1.001.430.441.19
Glyceraldehyde-3-P (G3P)1.001.620.411.63
Ribose-5-Phosphate (B1218738) (R5P)1.000.530.320.58
Lactate (B86563)1.000.350.900.98

Data adapted from a study using ¹³C₆-glucose to quantify labeled metabolic intermediates, presented relative to the T98G cell line. This demonstrates the quantitative analysis of central carbon metabolism activity. mdc-berlin.de

Carbon Entry into the Tricarboxylic Acid (TCA) Cycle through Downstream Metabolites

The TCA cycle is the central engine of cellular respiration, responsible for the complete oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate energy and biosynthetic precursors. creative-proteomics.com The labeled G3P generated from the breakdown of this compound proceeds through the remaining steps of glycolysis to produce pyruvate (B1213749). northwestern.edu

Pyruvate is a critical metabolic node. It can be converted to acetyl-CoA by the enzyme pyruvate dehydrogenase (PDH), which then enters the TCA cycle by condensing with oxaloacetate to form citrate. d-nb.info Consequently, the ¹³C label from this compound will appear in TCA cycle intermediates such as citrate, α-ketoglutarate, succinate, fumarate, and malate. d-nb.info By measuring the mass isotopomer distribution in these metabolites, metabolic flux analysis (¹³C-MFA) can quantify the rate of the TCA cycle and determine the relative contribution of the tracer to its activity. creative-proteomics.commdpi.com This provides a comprehensive picture of cellular energy metabolism and its response to various physiological or pathological conditions. d-nb.info

Analysis of Carbon Isotope Incorporation into Diverse Metabolite Pools

The use of stable isotope-labeled compounds, such as this compound, is a powerful technique for tracing the metabolic fate of molecules within biological systems. eurisotop.comnih.gov By replacing the naturally abundant carbon-12 atoms with the heavier, non-radioactive carbon-13 isotope, researchers can track the incorporation of these labeled carbons into various downstream metabolites. This methodology, often coupled with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides detailed insights into the activity of metabolic pathways. eurisotop.comnih.gov

When this compound is introduced to cells, it enters metabolic pathways where it can be converted into other molecules. For instance, the labeled carbon backbone can be traced into intermediates of central carbon metabolism, amino acids, and lipids. This allows for the quantitative analysis of metabolic fluxes, which is the rate of turnover of molecules through a metabolic pathway. eurisotop.com Such analyses are crucial for understanding how cells allocate resources and maintain homeostasis under various conditions.

Research has shown that the incorporation of carbon from labeled precursors can vary significantly depending on the specific carbon source and the metabolic state of the organism or cell. For example, studies tracing 13C from different labeled sources in soil demonstrated that the resulting labeled metabolite profiles were primarily dictated by the initial carbon source, with these differences persisting over time. osti.gov In cancer research, uniformly labeled tracers like [U-13C6]glucose are frequently used to map the reprogramming of central carbon metabolism in tumor cells, tracking the carbon atoms as they are incorporated into glycolysis, the TCA cycle, and biosynthetic pathways for amino acids and fatty acids. nih.gov This principle of tracing labeled carbons from a precursor through various metabolic pools is directly applicable to studies utilizing this compound to understand its specific metabolic contributions.

The analysis of isotope incorporation extends to understanding the synthesis of biomass components. For instance, the enrichment of 13C in amino acids and nucleic acids can serve as a marker for biomass synthesis. osti.gov By measuring the atom percent 13C enrichment in these macromolecules, researchers can quantify the contribution of the labeled precursor to the production of new cellular material.

Assessment of DNA Replication and Repair Mechanisms

Monitoring Cellular Proliferation Rates via Deoxyribose Incorporation

A fundamental application of labeled deoxynucleosides is the measurement of cellular proliferation. The incorporation of these analogs into newly synthesized DNA during the S-phase of the cell cycle serves as a direct marker of DNA replication and, by extension, cell division. nih.gov Techniques utilizing analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) have become standard methods for quantifying proliferating cells. nih.govsigmaaldrich.com Cells that have taken up these compounds into their DNA can be identified and quantified using antibodies or chemical ligation strategies, respectively. sigmaaldrich.com

The use of isotopically labeled 2-deoxy-D-ribose, such as this compound, offers a similar but distinct advantage for monitoring DNA synthesis. The incorporation of the 13C-labeled sugar into the DNA backbone allows for the direct tracking of newly synthesized DNA using mass spectrometry-based approaches. This method avoids potential artifacts associated with the use of bulky chemical tags or antibodies and provides a quantitative measure of DNA synthesis rates.

Studies have demonstrated a clear correlation between the rate of incorporation of such DNA precursors and the proliferative state of a cell population. For example, using EdU, it has been shown that higher cell plating densities correlate with a lower fraction of proliferating cells. thermofisher.com This highlights the sensitivity of these methods in detecting changes in proliferative dynamics in response to environmental cues. Furthermore, impairments in DNA replication have been shown to create a selective pressure that can favor the expansion of cells with oncogenic mutations that restore cell cycle progression, underscoring the importance of monitoring replicative competence. plos.org

Investigating Substrate Utilization in DNA Repair Processes

Beyond DNA replication, the building blocks of DNA are also essential for DNA repair mechanisms. When DNA is damaged, cells activate complex signaling pathways to recruit repair machinery to the site of the lesion. mpg.de The synthesis of new DNA patches to replace damaged sections requires a supply of deoxynucleoside triphosphates (dNTPs).

Stable isotope labeling with compounds like this compound can be employed to trace the utilization of exogenous deoxyribose in DNA repair processes. By inducing DNA damage and supplying the labeled precursor, researchers can track the incorporation of the 13C label into the repaired DNA segments. This provides insights into the cellular strategies for sourcing nucleotides for repair, for instance, whether they are derived from de novo synthesis or salvage pathways.

The poly(ADP-ribose) polymerase (PARP) family of enzymes plays a critical role in the DNA damage response, synthesizing poly(ADP-ribose) (PAR) chains that act as a scaffold to recruit repair factors. mpg.denih.gov This process consumes NAD+ as a substrate to generate ADP-ribose units. nih.gov While not a direct measure of DNA substrate incorporation, understanding the dynamics of associated repair processes like PARP activation provides context for the demand for nucleotide precursors during repair. The discovery of multiple waves of PARP activity highlights the complexity and temporal regulation of the DNA damage response, which in turn influences the demand for substrates for DNA synthesis. mpg.de

Studies on Metabolic Reprogramming in Cellular Systems

Differential Carbon Flux in Various Cell Line Models

Metabolic reprogramming is a hallmark of various physiological and pathological states, most notably in cancer, where cells alter their metabolic pathways to support rapid proliferation and survival. plos.org The use of stable isotope tracers is instrumental in dissecting these metabolic shifts. By introducing a 13C-labeled substrate like this compound into different cell line models, researchers can trace the flow of carbon atoms through the metabolic network and identify differential pathway utilization.

For example, some cancer cell lines exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. Tracing experiments with labeled glucose have been pivotal in quantifying the flux of carbon into lactate versus the TCA cycle in these cells. plos.org Similarly, this compound can be used to probe the pentose phosphate pathway (PPP) and other pathways that utilize deoxyribose. Comparing the pattern of 13C incorporation into various metabolites across different cell lines (e.g., cancer cells versus non-cancerous cells, or cells with different genetic backgrounds) can reveal key metabolic nodes that are differentially regulated.

Studies have shown that metabolic responses can be highly cell-type specific. For instance, treatment of H460 lung cancer cells with histone deacetylase inhibitors was found to shift metabolism away from glycolysis towards mitochondrial respiration. plos.org In contrast, MIA pancreatic adenocarcinoma cells were resistant to similar metabolic changes. plos.org Such comparative studies, when performed with this compound, could elucidate how the metabolism of this specific sugar is altered in different cellular contexts and in response to therapeutic agents. The ability to perform these analyses in intact cells provides a more physiologically relevant picture of metabolic regulation. plos.org

Understanding Nutrient Allocation for Biomass Synthesis

A primary function of cellular metabolism is to convert nutrients into the building blocks required for the synthesis of new biomass, including proteins, lipids, and nucleic acids. Stable isotope tracing with compounds like this compound allows for a quantitative understanding of how specific nutrients contribute to this anabolic activity. osti.gov

When cells are cultured in the presence of this compound, the 13C label will be incorporated into various components of biomass. The most direct incorporation would be into the deoxyribose component of DNA. However, the carbon skeleton of deoxyribose can also be catabolized and the labeled carbons re-routed into other biosynthetic pathways. For instance, carbons from sugar catabolism can be used for the synthesis of amino acids and fatty acids.

By measuring the 13C enrichment in these different macromolecular pools, it is possible to determine the relative contribution of 2-deoxy-D-ribose to their synthesis. Studies have successfully used this approach with other labeled nutrients to track their fate. For example, tracing 13C from various carbon sources in a soil ecosystem revealed that insoluble sources led to a higher average 13C enrichment in biomass markers like amino acids and nucleic acids over time. osti.gov This indicates a more direct and sustained allocation of carbon from these sources to biomass. Applying this methodology with this compound in cellular systems can reveal how this specific sugar is prioritized for either energy production, signaling, or as a structural component of newly synthesized biomass, providing a detailed picture of nutrient allocation.

Interactive Data Table: Illustrative Research Findings

Cell Line ModelExperimental ConditionKey Finding Related to Carbon Flux/ProliferationReference Principle
H460 Lung Cancer CellsTreatment with Sodium Butyrate (HDACi)Reduced glycolytic flux and increased oxygen consumption, indicating a shift from glycolysis to mitochondrial respiration. plos.org
Human Skeletal Myoblasts (HSkM)Varying Plating DensitiesHigher plating density correlated with a lower fraction of EdU-positive (proliferating) cells. thermofisher.com
HIT-T15 Pancreatic β-cellsExposure to 2-deoxy-D-riboseInduced cytotoxicity and apoptosis, associated with increased reactive oxygen species. nih.gov
Bone Marrow Progenitors (Mouse Model)Impaired DNA ReplicationEnhanced competitive expansion of cells with oncogenic mutations (Bcr-Abl, mutant p53). plos.org

Comparative Metabolic Analysis Across Organisms and Cell Types

The utilization of 2-deoxy-D-ribose, a fundamental component of deoxyribonucleic acid (DNA), varies significantly across different biological systems. wikipedia.org The introduction of this compound as a metabolic tracer provides a powerful tool for dissecting these differences with high precision. By tracing the journey of the five uniformly labeled carbon-13 atoms, researchers can elucidate the activity of specific catabolic and anabolic pathways, quantify metabolic fluxes, and uncover unique metabolic phenotypes in bacteria and mammalian cells. eurisotop.com This comparative analysis is crucial for understanding fundamental cell biology, host-pathogen interactions, and for optimizing biotechnological processes.

Bacteria exhibit diverse strategies for the catabolism of 2-deoxy-D-ribose, which is often released into the environment from the degradation of DNA from dead cells. asm.orgnih.gov Isotope tracing with this compound allows for the unambiguous mapping of these degradation routes. When bacteria consume the labeled sugar, the ¹³C atoms are incorporated into various intermediates and end-products, which can be detected and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org

The canonical pathway for deoxyribose catabolism in many bacteria, including Salmonella enterica, involves phosphorylation by a deoxyribose kinase (deoK) to form 2-deoxy-D-ribose-5-phosphate. nih.govresearchgate.net This intermediate is then cleaved by deoxyribose-5-phosphate aldolase (B8822740) (deoC) into acetaldehyde and glyceraldehyde-3-phosphate, both of which can enter central carbon metabolism. asm.orgnih.gov Using this compound in this pathway would result in the formation of [UL-¹³C₂]acetaldehyde and [UL-¹³C₃]glyceraldehyde-3-phosphate, allowing for a direct measure of the flux through this specific pathway.

Recent research has uncovered novel oxidative pathways for deoxyribose catabolism, particularly in bacteria lacking the standard deoK and deoC genes. asm.orgnih.gov For instance, in Pseudomonas simiae, deoxyribose is oxidized to 2-deoxy-D-ribonate, which is further oxidized and ultimately cleaved to yield acetyl-CoA and glyceryl-CoA. asm.orgosti.gov Tracing this pathway with this compound would lead to ¹³C labeling in these CoA-thioesters, providing definitive evidence for the activity of this oxidative route. In some bacteria, such as Paraburkholderia bryophila and Burkholderia phytofirmans, this oxidative pathway operates in parallel with the traditional kinase/aldolase pathway. nih.govnih.govosti.gov Stable isotope tracing is indispensable for quantifying the relative contribution of each parallel pathway to deoxyribose consumption under different conditions.

The table below summarizes key findings on bacterial deoxyribose catabolism, highlighting the pathways that can be traced using this compound.

Interactive Data Table: Bacterial Deoxyribose Catabolic Pathways

Bacterial Species Catabolic Pathway(s) Key Enzymes Primary End Products Reference
Salmonella enterica Kinase/Aldolase Pathway Deoxyribokinase (deoK), Deoxyriboaldolase (deoC) Acetaldehyde, Glyceraldehyde-3-Phosphate nih.govresearchgate.net
Pseudomonas simiae Oxidative Pathway Deoxyribose Dehydrogenase Acetyl-CoA, Glyceryl-CoA asm.orgnih.govosti.gov
Paraburkholderia bryophila Kinase/Aldolase & Oxidative Pathways (Parallel) DeoK, DeoC, Oxidative enzymes Acetaldehyde, Glyceraldehyde-3-Phosphate, Acetyl-CoA, Glyceryl-CoA nih.govnih.gov
Burkholderia phytofirmans Kinase/Aldolase & Oxidative Pathways (Parallel) DeoK, DeoC, Oxidative enzymes Acetaldehyde, Glyceraldehyde-3-Phosphate, Acetyl-CoA, Glyceryl-CoA nih.govnih.gov

In mammalian cells, 2-deoxy-D-ribose is primarily known as a constituent of DNA. wikipedia.org Its metabolism is tightly linked to nucleotide synthesis and salvage pathways. The use of this compound in mammalian cell culture, such as Chinese Hamster Ovary (CHO) cells or various human cell lines, enables detailed investigation of the de novo synthesis of deoxyribonucleotides and the flux of their sugar components. nih.gov

Mammalian cells in culture are characterized by high rates of glucose and glutamine uptake to support rapid proliferation. nih.gov The pentose phosphate pathway (PPP) is a major route for synthesizing the ribose-5-phosphate necessary for nucleotide production. This is then converted to deoxyribose for DNA synthesis. By supplying this compound to the culture medium, researchers can trace its incorporation into the deoxyribose moiety of DNA, distinguishing it from the de novo synthesis pathway that would utilize labeled glucose as a precursor. This approach is critical for quantifying the activity of nucleotide salvage pathways, where pre-existing nucleosides are recycled. nih.gov

For example, in studies with human cancer cells, ¹³C-labeled precursors are used to map metabolic phenotypes and identify active and inactive pathways. nih.govd-nb.info Introducing this compound can specifically quantify the uptake and utilization of exogenous deoxyribose for DNA repair or synthesis. This is particularly relevant in the context of cancer metabolism, where DNA replication and repair are highly active. d-nb.info The detection of ¹³C₅-labeled deoxyadenosine, deoxyguanosine, deoxycytidine, and thymidine in the cellular DNA would provide a direct measure of the flux from extracellular deoxyribose into the nucleotide pool and subsequent DNA polymers. wikipedia.org

CHO cells are a major platform for producing biopharmaceutical proteins. frontiersin.orgbiorxiv.org Understanding and optimizing their metabolism is a key goal of metabolic engineering. frontiersin.org While much focus is on glucose and amino acid metabolism, the dynamics of nucleotide synthesis are also critical for cell growth and productivity. nih.gov Using this compound allows for precise measurement of deoxyribose salvage, providing data to refine the genome-scale metabolic models used to predict and enhance CHO cell performance. frontiersin.orgbiorxiv.org Furthermore, enzymes involved in processing DNA, including those that handle deoxyribose fragments during DNA repair, have been identified in both human and CHO cells, suggesting active metabolic pathways for deoxyribose moieties beyond simple incorporation into DNA. nih.gov

The following table details research findings relevant to the metabolic analysis of deoxyribose and its precursors in mammalian cells.

Interactive Data Table: Mammalian Cell Deoxyribose-Related Metabolism

Cell Type Metabolic Focus Key Findings from Isotope Tracing Potential Insights from this compound Reference
Human Cancer Cells Mapping metabolic phenotypes De novo synthesis of proteins and nucleic acids identified; lipid sources distinguished. Quantify the contribution of exogenous deoxyribose to the DNA precursor pool, assessing salvage pathway activity. nih.gov
Human Liver Tissue (ex vivo) Global metabolism and flux analysis Confirmed known liver functions and revealed unexpected activities like de novo creatine (B1669601) synthesis. Trace the fate of deoxyribose in a complex tissue environment, including its potential conversion to other metabolites. nih.gov
CHO Cells Recombinant protein production, metabolic modeling Characterized by high glucose/glutamine uptake; models used to predict metabolic states. Provide precise data on nucleotide salvage to improve the predictive power of genome-scale metabolic models for bio-production. nih.govfrontiersin.orgbiorxiv.org

Analytical Methodologies for 2 Deoxy D Ul 13c5 Ribose and Its Labeled Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy in Isotopic Tracing

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules. benthamscience.com In the context of isotopic tracing, it is invaluable for identifying and quantifying metabolites, offering a window into the metabolic fate of 2-deoxy-D-[UL-13C5]ribose. benthamscience.com

13C-NMR for Direct Observation of Labeled Carbon Positions

The uniform labeling of this compound with ¹³C at all five carbon positions significantly enhances its detection by ¹³C-NMR spectroscopy. This direct observation of the ¹³C nuclei provides unambiguous information about which carbon atoms from the original molecule are incorporated into various metabolites.

One of the key advantages of using ¹³C-NMR is the significant resolution it offers due to the broad chemical shift dispersion of the ¹³C nucleus, which is about 200 ppm. nih.gov This allows for the clear separation of signals from different carbon atoms within a molecule and between different metabolites, even in complex mixtures. nih.gov However, the low natural abundance (approximately 1.1%) and lower intrinsic sensitivity of the ¹³C nucleus compared to protons (¹H) are significant hurdles. nih.gov The use of uniformly labeled substrates like this compound effectively overcomes the sensitivity issue, making ¹³C-NMR a viable and powerful tool for metabolic analysis. nih.gov

Research has shown that in deoxy sugars, the NT1 relaxation values (a measure of the spin-lattice relaxation time) for the C-2' carbon are notably larger than for other carbons in the ring. nih.gov This is indicative of rapid puckering motions of the C-2' position. nih.gov Such detailed dynamic information is crucial for understanding the conformational flexibility of the deoxyribose ring, which plays a role in DNA structure and function. nih.gov

Advanced NMR Techniques for Metabolite Identification and Quantification

To overcome the challenges of analyzing complex biological samples, advanced NMR techniques are often employed. These methods enhance sensitivity and resolution, facilitating the accurate identification and quantification of metabolites derived from this compound.

One such technique involves the use of ¹³C-direct detected NMR experiments. nih.govacs.org These experiments are specifically designed to improve the detection of ¹³C signals and can be crucial for assigning the resonances of carbon nuclei within RNA and DNA structures. nih.gov For instance, specialized pulse sequences have been developed to correlate ¹³C and/or ³¹P nuclei, which helps in the unambiguous assignment of the ribose carbon nuclei and phosphorus nuclei along the phosphodiester backbone of nucleic acids. nih.gov

Isotope-edited and filter-edited NOESY (Nuclear Overhauser Effect Spectroscopy) experiments represent another advanced strategy. oup.com By combining these techniques with strategic ¹³C labeling patterns, researchers can significantly reduce spectral complexity. oup.com This approach has been successfully used to rapidly and unambiguously assign non-exchangeable proton and carbon resonances in RNA molecules, a process that is often challenging due to spectral crowding. oup.com

Two-Dimensional NMR for Complex Biological Samples

Two-dimensional (2D) NMR spectroscopy is a cornerstone of metabolomics research, providing an additional dimension of information that greatly aids in the identification of compounds in intricate biological mixtures. nih.gov Experiments like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) are routinely used to correlate proton and carbon signals, providing a powerful tool for resolving overlapping signals in one-dimensional spectra. nih.govbham.ac.uk

The HSQC experiment, for example, has been instrumental in tracing the metabolic fate of ¹³C-labeled substrates in various biological systems. bham.ac.uk By analyzing the cross-peaks in a 2D HSQC spectrum, which correspond to directly bonded ¹H-¹³C pairs, researchers can identify and quantify labeled metabolites with high confidence. bham.ac.uk This has been applied in studies of skeletal muscle metabolism to understand adaptations to changes in NAD+ bioavailability, where combined 2D NMR and GC-MS methods were employed. bham.ac.uk

Other 2D NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), provide information about scalar-coupled protons, further aiding in the structural elucidation of metabolites. benthamscience.comnih.gov The application of these advanced 2D NMR methods to samples containing metabolites of this compound allows for a comprehensive and detailed analysis of its metabolic pathways. nih.gov

Mass Spectrometry (MS) for Isotopomer Distribution Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool in metabolomics for identifying and quantifying metabolites and for determining the distribution of isotopes within a molecule (isotopomer analysis).

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable metabolites. nih.gov For non-volatile compounds like sugars and their derivatives, a chemical derivatization step is required to make them amenable to GC analysis. researchgate.net

In the context of tracing this compound, GC-MS is used to analyze the incorporation of the ¹³C label into various downstream metabolites. nih.govresearchgate.net After extraction from cells or tissues, metabolites are derivatized, typically by silylation, and then separated by GC before being detected by MS. researchgate.net The mass spectrometer provides information on the mass of the metabolite and its fragments, allowing for the determination of the number and position of ¹³C atoms. researchgate.net

Studies have demonstrated that GC-MS can be effectively used to analyze ¹³C labeling in sugars and nucleosides. nih.govresearchgate.net For instance, by analyzing the fragmentation patterns of trimethylsilyl (B98337) derivatives of nucleosides, researchers can identify fragments corresponding to the nucleobase and the ribose or deoxyribose moiety. researchgate.net This allows for the detailed analysis of labeling patterns, providing valuable data for metabolic flux analysis. researchgate.net Chemical ionization has been shown to be more effective than electron ionization for the quantification of saccharide labeling. nih.gov

Table 1: Example GC-MS Fragments for Isotopomer Analysis of Labeled Deoxyribose Metabolites

Fragment Ion Description Potential Information Gained
[M-CH₃]⁺ Loss of a methyl group from the silyl (B83357) derivative Confirms the presence of the derivatized metabolite
[Ribose/Deoxyribose moiety]⁺ Fragment containing the sugar portion Direct measure of ¹³C incorporation into the sugar backbone

This table is illustrative and the specific fragments observed will depend on the metabolite and the derivatization method used.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and HRMS) for Comprehensive Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile and powerful technique that is widely used in metabolomics. It is particularly well-suited for the analysis of a broad range of metabolites, including those that are non-volatile or thermally labile, without the need for derivatization. nih.gov The coupling of LC with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) provides enhanced specificity and sensitivity. researchgate.net

In studies involving this compound, LC-MS/MS is a key technology for the comprehensive profiling of its labeled metabolites. The initial LC separation helps to resolve complex mixtures of metabolites. Subsequently, the mass spectrometer can be operated in a targeted manner to look for specific labeled metabolites or in an untargeted manner to discover novel metabolic products.

Tandem MS (MS/MS) is particularly useful for structural elucidation. uni-muenchen.de A specific metabolite ion (precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are detected. uni-muenchen.de The fragmentation pattern provides a "fingerprint" that can be used to identify the metabolite. The uniform ¹³C labeling of this compound results in a distinct mass shift for all its metabolites, making them easily distinguishable from their unlabeled, endogenous counterparts.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a metabolite. researchgate.net This is invaluable for identifying unknown metabolites and for confirming the identity of known ones. researchgate.net

Table 2: Comparison of Analytical Methodologies for Labeled Metabolite Analysis

Technique Strengths Limitations Application for this compound
¹³C-NMR Provides detailed structural and dynamic information; non-destructive. benthamscience.comnih.gov Lower sensitivity compared to MS; requires higher sample concentrations. nih.gov Direct observation of ¹³C incorporation and conformational analysis of labeled metabolites. nih.gov
2D NMR Excellent for resolving complex mixtures and structural elucidation. nih.gov Longer acquisition times. Identification and quantification of labeled metabolites in complex biological samples. nih.govbham.ac.uk
GC-MS High chromatographic resolution; established libraries for identification. nih.govresearchgate.net Requires derivatization for non-volatile compounds; potential for thermal degradation. researchgate.net Analysis of ¹³C incorporation into volatile and derivatized metabolites like sugars and organic acids. nih.govresearchgate.net
LC-MS/MS High sensitivity and specificity; suitable for a wide range of metabolites. nih.gov Matrix effects can suppress ion signals. Comprehensive profiling and quantification of labeled polar and non-polar metabolites. nih.gov

| HRMS | Highly accurate mass measurements for elemental composition determination. researchgate.net | Higher instrument cost. | Identification of unknown labeled metabolites and confirmation of known ones. researchgate.net |

High-Resolution Mass Spectrometry for Precise Isotope Enrichment Measurement

High-resolution mass spectrometry (HRMS) is a cornerstone in metabolomics studies utilizing this compound. Its ability to provide highly accurate mass measurements is essential for distinguishing between subtle mass differences of isotopologues, which is critical for the precise determination of isotope enrichment in various metabolites. Recent advancements in HRMS technology, such as that found in Orbitrap mass spectrometers, allow for mass accuracies of less than 2 parts per million (ppm). rockefeller.edu This level of precision is instrumental in resolving the isotopic labeling patterns that arise from the metabolism of this compound.

The uniform labeling of this compound with five ¹³C atoms results in a significant mass shift compared to its unlabeled counterpart, facilitating its detection and the tracking of its metabolic fate. scbt.com When this labeled sugar is incorporated into downstream metabolites, HRMS can accurately measure the distribution of the ¹³C isotopes, providing a detailed picture of metabolic flux. chromservis.eu For instance, in studies of nucleic acid synthesis, HRMS can quantify the incorporation of the ¹³C label from this compound into DNA, offering insights into the dynamics of this fundamental biological process.

Isotopomer Spectral Analysis (ISA) and Mass Isotopomer Distribution Analysis (MIDA)

Isotopomer Spectral Analysis (ISA) and Mass Isotopomer Distribution Analysis (MIDA) are powerful analytical techniques that utilize the mass isotopomer distribution of a polymer to deduce the isotopic enrichment of its precursor pool. nih.govnih.gov These methods are particularly relevant for studies involving this compound, as they allow researchers to quantify the synthesis of biological polymers like nucleic acids. nih.gov

MIDA analyzes the pattern of mass isotopomers—molecules that differ only in the number of isotopic labels—and compares the observed distribution to theoretical distributions predicted by binomial or multinomial expansion. nih.gov This comparison allows for the calculation of the enrichment of the biosynthetic precursor pool. nih.gov For example, when this compound is used as a tracer for DNA synthesis, MIDA can determine the proportion of newly synthesized DNA by analyzing the mass isotopomer patterns of deoxyribose moieties within the DNA polymer. nih.govescholarship.org

ISA is a related method that is applicable to polymerization biosynthesis reactions. nih.gov It uses the discrete spectrum of isotopomer abundances to estimate key biosynthetic parameters, including the dilution of the precursor and the newly synthesized product. nih.gov Both MIDA and ISA provide a means to overcome the challenge of directly measuring the isotopic enrichment of the immediate intracellular precursor pools, which are often difficult to access and analyze. nih.gov

Table 1: Comparison of ISA and MIDA

FeatureIsotopomer Spectral Analysis (ISA)Mass Isotopomer Distribution Analysis (MIDA)
Primary Application Quantifying biosynthesis for polymerization reactions. nih.govgrantome.comMeasuring the synthesis and turnover of biological polymers. nih.govnih.gov
Core Principle Utilizes the discrete spectrum of isotopomer abundances and the multinomial distribution. nih.govgrantome.comCompares measured mass isotopomer distributions to theoretical predictions from binomial or multinomial expansion. nih.gov
Key Parameters Estimated Dilution of the precursor and the newly synthesized product in the sampled compartment. nih.govIsotopic enrichment of the biosynthetic precursor subunits (p) and fractional synthesis of the polymer. nih.gov
Mathematical Basis Relies on a mathematical model of the specific biosynthetic reaction under study. grantome.comBased on combinatorial probability and statistical distributions. nih.gov

Chromatographic Separation Techniques Prior to Detection

Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis of this compound and its labeled metabolites. The choice of chromatographic technique depends on the physicochemical properties of the analytes, such as volatility and polarity.

Derivatization Strategies for Volatile Metabolites in GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a widely used platform for metabolomics due to its high chromatographic resolution and extensive spectral libraries. nih.gov However, many metabolites, including sugars like deoxyribose and their phosphorylated derivatives, are non-volatile. mdpi.com Therefore, a crucial step in their analysis by GC-MS is derivatization, a chemical modification process that increases their volatility and thermal stability. mdpi.com

The most common derivatization strategy for polar metabolites is silylation, which involves replacing active hydrogens in functional groups (-OH, -COOH, -NH₂, -SH) with a trimethylsilyl (TMS) group. mdpi.comresearchgate.net Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently employed for this purpose. mdpi.com This process renders the metabolites sufficiently volatile for separation on a GC column and subsequent detection by MS. mdpi.com Careful optimization of the derivatization reaction is necessary to ensure complete and reproducible conversion of the analytes.

Optimization of LC Methods for Polar Metabolite Separation

Liquid chromatography (LC) is particularly well-suited for the analysis of polar and non-volatile metabolites, as it does not typically require derivatization. rockefeller.edu For the separation of highly polar compounds like 2-deoxy-D-ribose and its phosphorylated metabolites, hydrophilic interaction liquid chromatography (HILIC) is often the method of choice. rockefeller.eduscholarsresearchlibrary.com HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, which facilitates the retention and separation of polar analytes that are poorly retained on traditional reversed-phase columns. rockefeller.eduuni-muenchen.de

The optimization of LC methods involves several key parameters, including the selection of the stationary phase, mobile phase composition (including pH and buffer additives), and the gradient elution profile. uni-muenchen.de For instance, the separation of nucleosides and nucleoside monophosphates can be challenging due to their high polarity. uni-muenchen.de The use of an appropriate HILIC column with an optimized aqueous buffer system can achieve the necessary retention and resolution for accurate quantification by mass spectrometry. scholarsresearchlibrary.comuni-muenchen.de

Computational Tools for Metabolic Flux Analysis

The data generated from stable isotope tracing experiments with this compound is complex. Computational tools are therefore essential for interpreting this data and calculating metabolic fluxes.

Metabolic Network Reconstruction and Stoichiometric Modeling

Metabolic flux analysis (MFA) relies on a defined metabolic network model that includes the biochemical reactions and atom transitions of the system being studied. d-nb.info The reconstruction of these networks is a critical first step and can be a complex and time-consuming process. unive.it However, automated tools have been developed to aid in the construction of draft metabolic networks from genomic data, utilizing knowledge from metabolic databases like KEGG. unive.it

Once a network model is established, stoichiometric modeling is used to describe the relationships between the metabolites and reactions in the network. This model forms the mathematical framework for MFA. Software tools for MFA take the metabolic network and the isotopic labeling data from the mass spectrometer as inputs. d-nb.info They then use this information to calculate the fluxes through the various pathways in the network, providing a quantitative understanding of cellular metabolism. d-nb.infonih.gov These computational platforms often include features for statistical analysis to assess the confidence of the estimated fluxes. d-nb.info

Flux Estimation Algorithms and Software Packages

Metabolic Flux Analysis (MFA), particularly ¹³C-MFA, is a powerful technique for quantifying intracellular reaction rates. nih.govcreative-proteomics.com The conversion of raw isotope labeling data, such as that obtained from studies using 2-deoxy-D-[UL-¹³C5]ribose, into a comprehensive flux map requires sophisticated computational tools. d-nb.info The core of ¹³C-MFA is an iterative process that minimizes the difference between experimentally measured labeling patterns and those simulated by a metabolic model. d-nb.info This is a parameter estimation problem where the unknown fluxes are determined by fitting the model to the data. d-nb.info

Two primary approaches exist for flux estimation: the optimization approach and the direct approach. helsinki.fi

Optimization Approach: This is the most common method. It formulates the flux estimation as a non-linear optimization task. Candidate flux distributions are generated iteratively and compared against the measured labeling data until the best fit is achieved. helsinki.fi

Direct Approach: This method augments the linear balance constraints imposed by the steady-state assumption with linear constraints derived directly from the labeling patterns of metabolites. helsinki.fi This avoids the computationally intensive non-linear optimization that can be prone to finding local optima rather than the global best fit. helsinki.fi

The development of the elementary metabolite unit (EMU) framework was a significant breakthrough, enabling the efficient simulation of isotopic labeling in complex biochemical network models and making ¹³C-MFA more accessible. d-nb.info A wide variety of software packages have been developed to implement these algorithms, catering to different experimental designs (steady-state vs. non-stationary) and user expertise levels. nih.govresearchgate.net These tools are essential for model construction, flux calculation, and statistical validation. oup.com

Below is a table of commonly used software packages for ¹³C-MFA.

Interactive Table: Software Packages for ¹³C-Metabolic Flux Analysis

Software Key Features/Description Primary Application References
INCA A MATLAB-based package for isotopically non-stationary MFA (INST-MFA) and steady-state MFA. It incorporates the EMU framework. INST-MFA, Steady-State MFA d-nb.infovueinnovations.com
13CFLUX2 A comprehensive software suite for steady-state ¹³C-MFA, supporting experimental design, flux calculation, and statistical analysis. Steady-State MFA
FiatFlux A user-friendly MATLAB-based package designed for non-experts. It calculates flux ratios from GC-MS data and then estimates net fluxes. Steady-State MFA nih.gov
OpenFlux An open-source, MATLAB-based modeling software for ¹³C-MFA. Steady-State MFA
BayFlux A method utilizing Bayesian inference and Markov Chain Monte Carlo (MCMC) sampling to identify the full distribution of fluxes compatible with experimental data for genome-scale models. Bayesian MFA, Genome-Scale Models nih.govbiorxiv.orgplos.org
CeCaFLUX The first web server for standardized and visual instationary ¹³C-MFA, using a parallel evolutionary algorithm for optimization. INST-MFA oup.com
METRAN A software tool for MFA that was one of the earlier platforms to incorporate the EMU framework. Steady-State MFA d-nb.info

| MFA Suite™ | A toolkit that includes applications like INCA, ETA, and PIRAMID for a comprehensive workflow from data processing to flux quantification. | Comprehensive MFA Workflow | vueinnovations.com |

Bayesian Approaches for Flux Determination and Confidence Interval Estimation

A critical aspect of MFA is quantifying the uncertainty associated with the estimated fluxes. nih.gov Traditionally, this has been accomplished using frequentist statistics, which provide confidence intervals for flux values. plos.orgnih.gov However, this approach has known limitations; confidence intervals can differ depending on the calculation method used, leading to potential misinterpretation of flux uncertainty. nih.gov

Bayesian statistical methods have emerged as a powerful alternative, offering a more robust framework for quantifying uncertainty in ¹³C-MFA. d-nb.infooup.com The Bayesian paradigm is not as widely adopted, partly due to its unfamiliarity among researchers, but it provides significant advantages. d-nb.info Instead of calculating a single best-fit flux profile, Bayesian approaches determine the full probability distribution of possible fluxes that are compatible with the experimental data. nih.govbiorxiv.org

Key features of the Bayesian approach in MFA include:

Credible Intervals: Bayesian analysis produces "credible intervals," which, unlike frequentist "confidence intervals," provide a more direct and reliable measure of flux uncertainty. nih.govd-nb.info Credible intervals represent a range within which a flux value lies with a certain probability.

Markov Chain Monte Carlo (MCMC): Bayesian inference often uses MCMC sampling methods to explore the entire space of possible flux distributions consistent with the data. nih.govplos.orgnih.gov This is particularly useful in complex, non-linear systems where multiple distinct flux profiles might fit the data equally well. biorxiv.org

Model Uncertainty: Bayesian methods can incorporate uncertainty not just from data noise but also from the metabolic model structure itself. d-nb.info Techniques like Bayesian model averaging (BMA) can overcome the problem of model selection uncertainty by averaging over multiple plausible models. d-nb.info

Genome-Scale Models: Bayesian methods like BayFlux are capable of quantifying flux uncertainty for comprehensive, genome-scale models, whereas traditional methods are often limited to smaller, core metabolic networks. nih.govbiorxiv.org This provides a more holistic view of cellular metabolism. nih.gov Surprisingly, using genome-scale models can sometimes lead to narrower, more certain flux distributions compared to core models. nih.govbiorxiv.org

The following table contrasts the conventional frequentist approach with the Bayesian approach for flux determination.

Interactive Table: Comparison of Frequentist and Bayesian Approaches in ¹³C-MFA

Feature Frequentist Approach Bayesian Approach References
Primary Goal Find a single best-fit vector of fluxes that is most likely to have produced the measured data (Maximum Likelihood Estimation). Determine the full probability distribution of all flux vectors compatible with the measured data. nih.govplos.orgnih.gov
Uncertainty Metric Confidence Intervals. Credible Intervals. nih.govd-nb.info
Interpretation of Uncertainty Can be ambiguous as different calculation methods yield different, yet equally valid, intervals. Provides a direct probabilistic statement about the likelihood of a flux value falling within a specific range. nih.govresearchgate.net
Methodology Typically involves non-linear optimization to minimize the sum of squared residuals between measured and simulated data. Uses prior knowledge about fluxes and combines it with experimental data (likelihood) to generate a posterior probability distribution, often via MCMC sampling. plos.orgnih.govd-nb.info
Handling of Multiple Solutions Provides a single point estimate, which may obscure the existence of multiple, distinct flux profiles that fit the data well. Naturally identifies the full distribution of possible fluxes, revealing if multiple distinct solutions exist. nih.govbiorxiv.org

| Model Scope | Often restricted to smaller, core metabolic models. | Can be applied to large, genome-scale models, providing a more comprehensive analysis. | nih.govnih.gov |

By providing a more complete picture of flux possibilities and a more reliable quantification of their uncertainty, Bayesian methods empower a more nuanced understanding of cellular metabolism. nih.gov

Advanced Research Perspectives and Emerging Applications

Integration of 2-Deoxy-D-[UL-13C5]ribose Tracing with Multi-Omics Data

Modern systems biology aims to build a holistic view of cellular function by integrating data from various molecular levels, including the genome, transcriptome, proteome, and metabolome. Isotope tracers like this compound are instrumental in this approach, providing functional data on metabolic pathway activity (fluxomics) that can be correlated with other omics datasets.

Systems-Level Understanding of Cellular Metabolism

A systems-level understanding requires the integration of diverse data types into large-scale cellular models. researchgate.net Isotope tracing is a cornerstone of this effort because it provides quantitative data on the operational status of metabolic networks. embopress.orgaiche.org The use of this compound allows for the specific interrogation of pathways related to DNA building blocks. The distribution of the ¹³C label from the deoxyribose tracer into various downstream metabolites can be measured, and this data is then used in computational models to calculate the rates of intracellular reactions. embopress.orgnih.gov

This approach enables researchers to:

Quantify the contributions of different pathways (e.g., de novo synthesis vs. salvage) to the deoxyribonucleotide pool. escholarship.org

Understand how metabolic fluxes are rewired in response to genetic perturbations or environmental stress. researchgate.net

Build predictive models that link genetic regulation to metabolic phenotypes. researchgate.net

Ultimately, integrating flux data from this compound with other omics data facilitates the construction of more realistic and predictive models of cellular regulation, which is essential for understanding disease and designing novel therapeutic strategies. researchgate.netbiorxiv.org

Development of Novel Isotopic Tracing Strategies

To probe the complexity and dynamics of metabolic networks, researchers are continuously developing more sophisticated isotopic tracing strategies. These advanced methods move beyond simple, single-tracer experiments to provide a more detailed and dynamic picture of metabolism.

Parallel Tracer Experiments with Multiple Labeled Substrates

Cells utilize a variety of carbon sources to build biomass and generate energy. To gain a more complete picture of metabolic fluxes, researchers can perform parallel experiments or use simultaneous mixtures of different isotopically labeled substrates. vanderbilt.edu For example, a study might use this compound to trace the fate of exogenous deoxyribose, while in a parallel experiment, ¹³C-labeled glucose or ¹³C-labeled glutamine is used to trace the central carbon metabolism that feeds into the de novo synthesis of nucleotides. vanderbilt.eduoup.com

This strategy is powerful because the optimal tracer for resolving fluxes can vary significantly depending on the specific metabolic network being investigated. vanderbilt.edu By combining data from multiple tracers, researchers can achieve greater accuracy and resolve fluxes that would be indeterminable with a single tracer. vanderbilt.edu For example, using [1,2-¹³C₂]glucose can help delineate flux through the pentose (B10789219) phosphate (B84403) pathway, which produces ribose for nucleotide synthesis, while this compound can specifically track the utilization of deoxyribose from salvage pathways. researchgate.netnih.gov

Tracer Combination ExamplePrimary Pathway Traced by Tracer 1Primary Pathway Traced by Tracer 2Integrated Insight
[U-¹³C₆]glucose Glycolysis, Pentose Phosphate Pathway, TCA CycleProvides a global view of central carbon metabolism and de novo ribose synthesis. nih.govvanderbilt.edu
2-Deoxy-D-[UL-¹³C₅]ribose Deoxyribonucleotide Salvage and CatabolismQuantifies the uptake and incorporation of external deoxyribose into DNA.
[U-¹³C₅]glutamine TCA Cycle Anaplerosis, Amino Acid SynthesisElucidates the role of glutamine in nucleotide base synthesis and energy production. vanderbilt.edu

Dynamic Labeling and Time-Course Studies for Non-Steady-State Metabolism

Metabolic networks are not static; they adapt dynamically to changes in the cellular environment. While many metabolic flux analysis studies are performed at an isotopic steady state (where the labeling pattern of intracellular metabolites is stable), this approach does not capture the system's dynamics. nih.govnih.gov Dynamic labeling experiments, in which the incorporation of the isotopic label is measured over a time course, provide rich information about the kinetics of metabolic pathways. nih.gov

In a typical dynamic labeling experiment using this compound, cells would be switched to a medium containing the labeled sugar, and samples would be collected at multiple time points. nih.gov The rate at which the ¹³C label appears in the deoxyribonucleotide pools and subsequently in DNA reflects the kinetics of uptake, phosphorylation, and incorporation. This approach is particularly valuable for studying non-steady-state metabolism, such as the cellular response to a drug or a nutrient switch, allowing researchers to observe how metabolic pathways are re-routed in real time. embopress.org In cultured cells, the time to reach isotopic steady state varies by pathway, taking minutes for glycolysis but up to 24 hours for nucleotides, highlighting the importance of time-course studies for understanding nucleotide metabolism. nih.gov

Research on Deoxyribose Catabolism and Its Metabolic Consequences

While much of the focus is on the anabolic fate of 2-deoxy-D-ribose (i.e., its incorporation into DNA), its catabolism is also of significant biological interest. The use of this compound allows for the unambiguous tracing of the breakdown products of this sugar. One known chemical reaction is the oxidation of 2-deoxy-D-ribose to form 2-deoxy-D-ribonolactone.

Studies on the unlabeled form of the sugar, 2-deoxy-D-ribose (dRib), have shown that it can have potent biological effects, including the induction of oxidative stress and protein glycation, which can lead to cellular damage, particularly in pancreatic beta-cells. nih.gov It has also been identified as a pro-angiogenic agent that stimulates the migration and proliferation of endothelial cells, partly by upregulating the production of Vascular Endothelial Growth Factor (VEGF). mdpi.comfrontiersin.org

By using this compound as a tracer, researchers can investigate the metabolic pathways underlying these effects. For example, they can determine which catabolic products are formed and how they interact with other cellular components. This allows for a direct connection to be made between the catabolism of deoxyribose and its downstream consequences, such as the generation of reactive oxygen species or the modification of proteins. nih.gov Tracing the ¹³C-labeled backbone can reveal the extent to which deoxyribose carbons are diverted away from DNA synthesis and into pathways that might influence cellular signaling, redox balance, or angiogenesis.

Oxidative and Aldolase (B8822740) Pathways of Deoxyribose Degradation in Microorganisms

Microorganisms have evolved sophisticated pathways to utilize 2-deoxy-D-ribose, a key component of DNA, as a carbon and energy source. The use of this compound is instrumental in differentiating and quantifying the flux through these catabolic routes.

The most well-known route is the aldolase pathway . In many bacteria, including Escherichia coli, 2-deoxy-D-ribose is first phosphorylated by a deoxyribokinase to form 2-deoxy-D-ribose-5-phosphate. nih.govasm.org This intermediate is then cleaved by 2-deoxyribose-5-phosphate aldolase (DERA) into two central metabolic intermediates: glyceraldehyde-3-phosphate and acetaldehyde (B116499). nih.govasm.org When microorganisms are fed this compound, the ¹³C label can be tracked into these specific cleavage products, confirming the activity of this pathway.

More recently, research has uncovered novel oxidative pathways for deoxyribose catabolism in diverse bacteria. nih.govosti.govnih.gov These pathways are particularly important in bacteria that lack the canonical aldolase pathway. nih.govnih.gov In one proposed oxidative route, found in genera such as Pseudomonas and Burkholderia, 2-deoxy-D-ribose is oxidized to 2-deoxy-D-ribonate, which is further oxidized to 2-deoxy-3-keto-D-ribonate. nih.govnih.gov This intermediate is subsequently cleaved to yield acetyl-CoA and potentially glyceryl-CoA. nih.govosti.gov In some bacteria, like Paraburkholderia bryophila and Burkholderia phytofirmans, the oxidative pathway operates in parallel with the aldolase pathway. nih.govosti.gov Another oxidative pathway variation involving acyl-CoA intermediates has been identified in Klebsiella michiganensis for the breakdown of deoxyribonate. nih.govnih.gov

The use of this compound in stable isotope-resolved metabolomics (SIRM) allows researchers to trace the distribution of the five labeled carbons through these distinct sets of intermediates, providing definitive evidence for the operative pathway(s) and quantifying their relative contributions to deoxyribose metabolism in a specific organism.

Table 1: Comparison of Microbial Deoxyribose Degradation Pathways

Feature Aldolase Pathway Oxidative Pathway
Key Enzyme 2-Deoxyribose-5-phosphate aldolase (DERA) Deoxyribose dehydrogenase, Deoxyribonate dehydrogenase
Initial Step Phosphorylation to 2-deoxy-D-ribose-5-phosphate asm.org Oxidation to 2-deoxy-D-ribonate nih.govnih.gov
Key Intermediates 2-Deoxy-D-ribose-5-phosphate nih.gov 2-Deoxy-D-ribonate, 2-Deoxy-3-keto-D-ribonate nih.govnih.gov
End Products Glyceraldehyde-3-phosphate, Acetaldehyde nih.gov Acetyl-CoA, Glyceryl-CoA nih.govosti.gov

| Example Organisms | Escherichia coli nih.gov, Salmonella enterica nih.gov | Pseudomonas simiae nih.govosti.gov, Klebsiella michiganensis nih.gov |

Genetic Regulation of Deoxyribose Utilization Regulons

The catabolism of deoxyribose is tightly controlled at the genetic level by complex regulatory networks known as regulons. In Escherichia coli, the genes for deoxynucleoside catabolism are organized in the deo operon, which is primarily regulated by the DeoR and CytR repressor proteins. uni-marburg.denih.govnih.gov DeoR, the namesake for the DeoR-type family of transcriptional regulators, represses transcription from the deo promoters in the absence of the inducer, 2-deoxy-D-ribose-5-phosphate. nih.govoup.com

In other bacteria, such as Salmonella enterica, which can utilize 2-deoxy-D-ribose as a sole carbon source, a distinct regulon, deoQKPX, governs this ability. nih.govnih.gov This system includes deoK (deoxyribokinase), deoP (a putative permease), and deoX (a gene product required for optimal utilization). nih.gov The expression of the deoKPX operon is negatively regulated by two repressors: DeoQ, a DeoR-family protein encoded within the regulon, and the global DeoR repressor. nih.govnih.gov

Isotopically labeled this compound is a critical tool for studying the functional consequences of this genetic regulation. Using techniques like Stable Isotope Probing (SIP), researchers can supply the labeled sugar to wild-type and mutant strains (e.g., deoR or deoQ knockouts). By analyzing the incorporation of ¹³C into biomass (DNA, RNA, proteins) and metabolic intermediates, they can quantify how the absence of a specific regulator affects the uptake and assimilation of deoxyribose, thereby validating the regulatory roles of proteins like DeoQ and DeoR. nih.govnih.gov

Investigations into Glutathione (B108866) Depletion and Oxidative Stress induced by 2-deoxy-D-ribose

2-deoxy-D-ribose is known to induce cellular damage by provoking oxidative stress. nih.govnih.gov A primary mechanism underlying this toxicity is the depletion of intracellular glutathione (GSH), a critical antioxidant. nih.govnih.gov Studies have shown that exposing cells to 2-deoxy-D-ribose leads to a loss of cell viability, an overproduction of reactive oxygen species (ROS), and apoptosis. nih.govspandidos-publications.com

The depletion of GSH is multifaceted. Research indicates that 2-deoxy-D-ribose interferes with GSH homeostasis not by direct oxidation, but by inhibiting its synthesis and promoting its export from the cell. nih.gov Specifically, it can inhibit gamma-glutamyl-cysteine synthetase, a key enzyme in GSH synthesis, and increase GSH efflux through the action of multidrug resistance-associated proteins. nih.gov This depletion of the cell's main antioxidant defense leaves it vulnerable to damage from ROS, leading to lipid peroxidation, protein oxidation, and ultimately, programmed cell death. nih.govnih.gov

The use of this compound in metabolic tracer studies can help elucidate the precise molecular links between its catabolism and the disruption of redox balance. By tracking the labeled carbons, researchers can determine how metabolic byproducts of deoxyribose interfere with other pathways, such as the pentose phosphate pathway, which is responsible for producing the NADPH required by glutathione reductase to regenerate GSH from its oxidized form (GSSG).

Table 2: Cellular Effects of 2-deoxy-D-ribose-Induced Oxidative Stress

Parameter Measured Observed Effect Reference(s)
Cell Viability Decreased nih.gov
Reactive Oxygen Species (ROS) Increased production nih.govnih.gov
Intracellular Glutathione (GSH) Depleted nih.govnih.govspandidos-publications.com
Apoptosis Induced nih.govnih.gov
Lipid Peroxidation Increased nih.gov

| Protein Oxidation | Increased | nih.govnih.gov |

Prebiotic Chemistry and Origins of Life Research

Understanding the abiotic origin of DNA's sugar backbone, 2-deoxy-D-ribose, is a fundamental challenge in origins of life research. rsc.orgwhiterose.ac.uk Unlike ribose, which can be formed in the formose reaction, the prebiotic synthesis of deoxyribose has been more difficult to explain. rsc.orgnih.gov Labeled compounds like this compound serve as essential analytical standards for identifying products in complex prebiotic reaction mixtures.

Exploring the Prebiotic Synthesis of 2-deoxy-D-ribose from Interstellar Building Blocks

Recent studies have demonstrated plausible pathways for the formation of 2-deoxy-D-ribose from simple, achiral molecules known to exist in interstellar space. rsc.orgrsc.org The key building blocks for these syntheses are formaldehyde, acetaldehyde, and glycolaldehyde. rsc.orgresearchgate.net Research has shown that these three interstellar materials, when combined under plausible prebiotic conditions with a suitable promoter, can directly form a mixture of carbohydrates that includes 2-deoxy-D-ribose. rsc.orgrsc.org This provides a potential route for the sugar's formation on the early Earth, independent of the complex and non-specific formose reaction. rsc.org In such experiments, which often produce a complex mixture of sugars and other organic molecules, the use of labeled precursors (e.g., ¹³C-formaldehyde) allows for unambiguous identification of the resulting 2-deoxy-D-ribose via mass spectrometry, confirming its synthesis from the interstellar starting materials.

Mechanistic Studies of Organocatalyst-Promoted Deoxyribose Formation

A significant breakthrough in prebiotic synthesis has been the use of organocatalysts to promote the selective formation of 2-deoxy-D-ribose. rsc.orgwhiterose.ac.uk Studies have shown that proteinogenic amino esters and prebiotically relevant amino nitriles can catalyze the aldol (B89426) reaction between D-glyceraldehyde and acetaldehyde to selectively produce 2-deoxy-D-ribose. rsc.orgrsc.orgwhiterose.ac.uk For instance, using 20 mol% of an amino ester was shown to form 2-deoxy-D-ribose with significant selectivity over its stereoisomers. rsc.orgrsc.org

Isotopic labeling is crucial for probing the mechanisms of such organocatalytic reactions. By using a labeled reactant, such as ¹³C-acetaldehyde, alongside unlabeled glyceraldehyde, researchers can perform crossover experiments and kinetic isotope effect studies. Tracking the position of the ¹³C label in the final 2-deoxy-D-ribose product helps to elucidate the transition states and the step-by-step process of carbon-carbon bond formation, revealing how the chiral organocatalyst directs the stereochemical outcome of the reaction. rsc.orgwhiterose.ac.uk

Table 3: Components in the Prebiotic Synthesis of 2-deoxy-D-ribose

Component Type Examples Role Reference(s)
Interstellar Building Blocks Formaldehyde, Acetaldehyde, Glycolaldehyde Simple achiral starting materials rsc.orgresearchgate.net
Key Intermediate D-Glyceraldehyde A C3 sugar formed from simpler precursors rsc.orgwhiterose.ac.uk

| Organocatalysts / Promoters | Amino Esters, Amino Nitriles | Promote selective and/or enantioselective synthesis | rsc.orgrsc.orgwhiterose.ac.uk |

Future Directions and Challenges in 2 Deoxy D Ul 13c5 Ribose Research

Advancements in Isotopic Labeling Experimental Design and Execution

The quality of data from tracer studies is highly dependent on the design of the labeling experiment. utah.edu For a tracer like 2-deoxy-D-[UL-13C5]ribose, which traces a specific precursor into a complex network, sophisticated experimental designs are crucial for maximizing the information obtained.

Future advancements will likely focus on Optimal Experimental Design (OED) , which uses computational simulations to select the most informative tracer combinations and experimental conditions before any wet-lab work is performed. frontiersin.orgvanderbilt.edu While this compound is powerful for tracking the deoxyribose moiety, its use in combination with other tracers, such as 13C-labeled glucose or glutamine, can provide a more comprehensive view of cellular metabolism. vanderbilt.edunih.gov For instance, a dual-labeling experiment could simultaneously track the de novo synthesis of ribose through the pentose (B10789219) phosphate (B84403) pathway (from labeled glucose) and the salvage pathway utilization of deoxyribose (from this compound).

Another area of development is the move towards isotopic non-stationary 13C-Metabolic Flux Analysis (INST-MFA) . d-nb.info Traditional steady-state MFA assumes that the isotopic enrichment of intracellular metabolites is constant over time. d-nb.infonih.gov However, this state can be difficult to achieve, especially in slow-growing mammalian cells or for pathways with slow turnover rates like DNA synthesis. d-nb.info INST-MFA analyzes the time-dependent changes in isotopic labeling, providing richer data and potentially more accurate flux estimations. d-nb.info Applying INST-MFA with this compound could reveal the dynamic regulation of nucleotide synthesis in response to stimuli or during specific phases of the cell cycle.

Improvements in Analytical Sensitivity and Throughput for Low-Abundance Metabolites

A significant challenge in metabolic tracer studies is the detection and accurate quantification of low-abundance metabolites. mdpi.com DNA and its precursors are often present in much lower concentrations than central carbon metabolites. Future progress in this area hinges on continued improvements in the sensitivity and resolution of analytical platforms, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

High-resolution mass spectrometry (HR-MS), particularly instruments like quadrupole time-of-flight (Q-TOF) and Orbitrap mass analyzers, will be instrumental. oup.com These technologies allow for the precise measurement of mass isotopomer distributions (MIDs), which is essential for distinguishing between different labeling patterns and correcting for the natural abundance of stable isotopes. mdpi.complos.orgnih.gov The development of tandem MS (MS/MS) methods provides an additional layer of specificity, helping to identify and quantify labeled fragments of molecules, which is particularly useful for elucidating positional isotopomer information and improving flux resolution. oup.commdpi.com

For NMR, while it is inherently less sensitive than MS, advancements such as the use of cryoprobes and the development of 2D NMR techniques like the Heteronuclear Single Quantum Coherence (HSQC) experiment can enhance sensitivity and resolve overlapping signals. mdpi.comnih.gov Isotopic labeling with 13C, as in this compound, inherently boosts the NMR signal compared to natural abundance, and future methodological developments will continue to improve the utility of NMR in tracer studies. nih.gov

Analytical TechniqueKey AdvancementImpact on this compound Research
High-Resolution Mass Spectrometry (HR-MS)Increased mass accuracy and resolution (e.g., Orbitrap, Q-TOF).Enables precise measurement of mass isotopomer distributions (MIDs) for accurate flux calculations and correction for natural isotope abundance. mdpi.comoup.complos.org
Tandem Mass Spectrometry (MS/MS)Identification and quantification of specific molecular fragments.Improves flux resolution by providing positional isotopomer data, helping to trace the fate of specific carbon atoms from the deoxyribose backbone. oup.commdpi.com
Liquid Chromatography (LC)Development of hydrophilic interaction liquid chromatography (HILIC) and metal-free systems.Improves separation and detection of polar metabolites like sugar-phosphates, which are key intermediates in deoxyribose metabolism. lcms.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy2D techniques (e.g., HSQC) and cryoprobe technology.Enhances sensitivity and resolves complex spectra, allowing for the disambiguation of signals from uniformly labeled compounds. nih.gov

Refinement of Computational Models for Enhanced Flux Resolution and Predictive Power

The data generated from isotopic labeling experiments are only as good as the computational models used to interpret them. utah.edu As experimental data become more complex and comprehensive, there is a pressing need for more sophisticated and robust computational frameworks for 13C-Metabolic Flux Analysis (MFA). frontiersin.org

A key challenge is model selection —choosing the appropriate network of reactions, compartments, and atom transitions to include in the model. plos.org Future approaches will increasingly rely on data-driven and validation-based methods to select the model that best explains the experimental data without overfitting. plos.org This involves using independent datasets to validate the model's predictive capabilities. plos.org

Furthermore, enhancing the predictive power of these models is a major goal. This will involve integrating MFA data with other 'omics' datasets, such as transcriptomics, proteomics, and metabolomics, to create more holistic systems biology models. frontiersin.org Such models could, for example, predict how genetic perturbations or drug treatments might alter the flux through pathways involving 2-deoxy-D-ribose, offering valuable insights for drug development and disease research. The development of standardized modeling languages, such as FluxML, will also be crucial for ensuring the reproducibility and exchange of models and data within the research community. frontiersin.org

Expansion of this compound Applications to Novel Biological Systems and Processes

While much of the work with 2-deoxy-D-ribose has focused on its role as a fundamental building block of DNA, its unlabeled form has been implicated in a range of other biological processes. nih.govnih.gove-dmj.org A significant future direction is to use this compound to trace its metabolic fate in these novel contexts, thereby elucidating the underlying mechanisms.

One promising area is angiogenesis , the formation of new blood vessels. Unlabeled 2-deoxy-D-ribose has been shown to induce angiogenesis, making it a potential therapeutic agent for wound healing. nih.govfrontiersin.org Tracer studies with this compound could reveal how endothelial cells metabolize this sugar and which pathways are activated to stimulate vessel growth.

Conversely, 2-deoxy-D-ribose can also induce apoptosis (programmed cell death) in certain cell types, often by depleting intracellular glutathione (B108866) and increasing oxidative stress. nih.gove-dmj.org This has generated interest in its potential as an anti-cancer agent. mdpi.com Using the labeled form in cancer cell models could help to pinpoint the metabolic rewiring that leads to this apoptotic response, potentially identifying new therapeutic targets. d-nb.info

Other potential applications include studying neuronal metabolism, where sugars play a critical role in energy homeostasis and function, and investigating the pathogenesis of diseases associated with oxidative stress and altered nucleic acid metabolism. acs.orgnih.gov

Novel Application AreaBiological ProcessPotential Research Question
Angiogenesis ResearchWound healing, tissue engineering.How is 2-deoxy-D-ribose metabolized by endothelial cells to promote the formation of new blood vessels? nih.govfrontiersin.org
Cancer BiologyApoptosis induction, metabolic therapy.What is the metabolic fate of 2-deoxy-D-ribose in cancer cells, and how does it lead to glutathione depletion and cell death? nih.govmdpi.com
NeurobiologyNeuronal energy metabolism, neurodegenerative disease.Can neurons utilize exogenous deoxyribose, and how is it integrated into their metabolic networks under normal and pathological conditions? nih.gov
ImmunologyImmune cell activation and differentiation.How do proliferating immune cells utilize nucleotide salvage pathways, and can this be tracked with this compound? nih.gov
Drug DiscoveryTarget identification and validation.Can this compound be used to trace the effects of drugs that target nucleotide metabolism? silantes.com

Q & A

Basic Research Questions

Q. How is 2-deoxy-D-[UL-¹³C₅]ribose synthesized, and what analytical methods validate its purity and isotopic labeling?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical routes using ¹³C-labeled precursors. For example, periodate oxidation of ¹³C-labeled ribonic acid derivatives can yield the compound, followed by purification via column chromatography . Characterization employs GC-MS (to confirm isotopic enrichment and molecular weight) and NMR (to verify structural integrity and ¹³C distribution). HPLC with refractive index detection is used for purity assessment .

Q. What are the primary applications of 2-deoxy-D-[UL-¹³C₅]ribose in molecular biology?

  • Methodological Answer : It serves as a tracer in DNA damage studies , particularly to quantify oxidative byproducts like 2-deoxyribonolactone and nucleoside 5’-aldehyde. Isotopic labeling enables precise tracking via LC-MS/MS , avoiding interference from endogenous unlabeled species . It is also used in synthesizing isotopically labeled DNA analogs for structural NMR studies .

Advanced Research Questions

Q. How can researchers design experiments using 2-deoxy-D-[UL-¹³C₅]ribose to investigate ROS-induced DNA damage mechanisms?

  • Methodological Answer :

Experimental Design : Treat DNA samples containing the labeled sugar with hydroxyl radicals (via Fenton reagents) or UV radiation.

Data Collection : Use ESI-MS/MS to identify and quantify ¹³C-labeled damage products (e.g., lactones or aldehydes).

Analysis : Compare fragmentation patterns with synthetic standards to resolve isomers. Kinetic studies can elucidate reaction pathways .

  • Key Consideration : Control for isotopic dilution by ensuring minimal unlabeled ribose contamination .

Q. What challenges arise in interpreting metabolic flux data when using uniformly ¹³C-labeled 2-deoxyribose, and how can they be addressed?

  • Methodological Answer :

  • Challenge : Overlapping isotopic peaks in NMR spectra due to multiple ¹³C atoms can complicate metabolic pathway resolution.
  • Solution : Apply 2D-NMR techniques (e.g., HSQC) or high-resolution MS with fragmentation matching to disambiguate signals. Pair with computational tools like Isotopomer Network Compartmental Analysis (INCA) to model flux .

Q. How do contradictory findings about 2-deoxyribose’s role in glycation end-product (AGE) formation arise, and how can isotopic labeling resolve them?

  • Methodological Answer :

  • Contradiction : Some studies report AGE formation via Schiff base intermediates, while others emphasize oxidative pathways.
  • Resolution : Use 2-deoxy-D-[UL-¹³C₅]ribose in in vitro glycation assays with FT-ICR-MS to trace carbon flow. Labeling allows differentiation between oxidative (¹³C retention in lactones) and non-oxidative (¹³C loss as CO₂) pathways .

Future Directions

  • Synthetic Optimization : Develop cost-effective enzymatic routes using engineered kinases or isomerases to improve ¹³C₅-ribose yields .
  • Advanced Imaging : Apply ¹³C-labeled ribose in hyperpolarized MRI to study real-time carbohydrate metabolism in cellular models .

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